molecular formula C4H4BrNO B143658 5-(Bromomethyl)oxazole CAS No. 127232-42-2

5-(Bromomethyl)oxazole

Cat. No. B143658
M. Wt: 161.98 g/mol
InChI Key: GFDMJZUHSLWFNE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)oxazole is a compound with the molecular formula C4H4BrNO . It is a heterocyclic compound that includes a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules, including 5-(Bromomethyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most suitable strategies for preparing oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)oxazole includes a five-membered ring with one nitrogen atom and one oxygen atom . The InChI code for this compound is InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 .


Physical And Chemical Properties Analysis

The molecular weight of 5-(Bromomethyl)oxazole is 161.98 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 59.7 . The compound has a rotatable bond count of 1 and does not have any hydrogen bond donors .

Scientific Research Applications

Oxazole Scaffold in Therapeutics

Oxazoles, including compounds like 5-(Bromomethyl)oxazole, are significant due to their presence in various pharmacologically active derivatives. These compounds are part of therapeutic agents with diverse pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The flexibility of oxazole compounds in interacting with molecular targets such as enzymes and receptors makes them an attractive scaffold for developing new therapeutic agents with potential clinical relevance (Kaur et al., 2018).

Catalytic Synthesis and Versatility

1,3-Oxazole derivatives, to which 5-(Bromomethyl)oxazole belongs, are distinguished for their versatility, finding applications in fields like medicinal, pharmaceutical, agrochemical, and material sciences. The broad utility and versatility of these compounds have motivated the development of new methodologies for synthesizing novel substituted 1,3-oxazole derivatives, making them essential building blocks in various sectors. The catalytic synthesis methodologies, especially those employing metal catalysts, have garnered significant attention due to their efficiency and selectivity (Shinde et al., 2022).

Antiproliferative Activity in Cancer Research

Oxazole derivatives demonstrate considerable antiproliferative and antitumor activities, with studies indicating a range of biological actions including antifungal, antiparasitic, anti-inflammatory, and anticancer activities. The systematic review of these activities, especially in the context of thiazole and oxazole derivatives, underlines the importance of such compounds in medicinal chemistry and their potential in cancer treatment (Guerrero-Pepinosa et al., 2021).

Synthetic Strategies and Mechanism of Action in Anticancer Agents

The development of oxazole-based anticancer drugs is driven by the compound's ability to target various novel targets like STAT3 and G-quadruplex, inhibit tubulin protein to induce apoptosis in cancer cells, and impact multiple other molecular targets. The comprehensive review of synthetic strategies, targets, and structure-activity relationship studies of oxazole derivatives in cancer research highlights their significant potential in developing new anticancer drugs (Kulkarni et al., 2021).

Safety And Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

Future Directions

Oxazole-based molecules, including 5-(Bromomethyl)oxazole, have received attention from researchers globally due to their various biological activities . Future research may focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts can help overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

properties

IUPAC Name

5-(bromomethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDMJZUHSLWFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470235
Record name 5-(BROMOMETHYL)OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)oxazole

CAS RN

127232-42-2
Record name 5-(BROMOMETHYL)OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MA Gromova, YV Kharitonov, MA Pokrovskii… - Chemistry of Natural …, 2019 - Springer
The synthesis and properties of tricyclic diterpenoids containing a C-4 functionalized oxazole ring are reported. The reaction of 4-[5-(bromomethyl)oxazol-2-yl]-18-norisopimarane with …
Number of citations: 10 link.springer.com
SH Mashraqui, PM Keehn - Journal of the American Chemical …, 1982 - ACS Publications
The first synthesis of cyclophanes containing aromatic nuclei with two heteroatoms is described. A Hoffman pyrolytic route was used. Two isomeric [2.2](2, 5) oxazolophanes (6a and 6b) …
Number of citations: 31 pubs.acs.org
MA Timoshenko, AB Ayusheev, YV Kharitonov… - Chemistry of natural …, 2014 - Springer
New isopimaric acid derivatives containing amines and methyl esters of α-, β-, and ω-amino acids were prepared. Conditions were found for cyclic isomerisation of isopimaric acid …
Number of citations: 21 link.springer.com
W Zhang, CW Holyoke Jr, J Barry, RM Leighty… - Bioorganic & Medicinal …, 2016 - Elsevier
A novel class of mesoionic pyrido[1,2-a]pyrimidinones has been discovered with exceptional insecticidal activity controlling a number of insect species, particularly hemiptera and …
Number of citations: 22 www.sciencedirect.com
MR Webb, MS Addie, CM Crawforth, JW Dale, X Franci… - Tetrahedron, 2008 - Elsevier
The Stille coupling between a common oxazole vinyl iodide and stereodefined stannyl-diene units is described as the cornerstone of a unified synthetic route to the inthomycin family of …
Number of citations: 56 www.sciencedirect.com
H Ohno - Transition‐Metal‐Mediated Aromatic Ring …, 2013 - Wiley Online Library
This chapter describes the construction of aromatic rings by transition‐metal‐catalyzed or transition‐metal‐mediated intramolecular C—X bond formation between C—X or X—H and …
Number of citations: 2 onlinelibrary.wiley.com
JP Marino, HN Nguyen - Tetrahedron letters, 2003 - Elsevier
Copper-mediated regioselective allylation and propargylation of 2-(n-butylthio)oxazole at the C5-position provided 2,5-disubstituted oxazoles in moderate to good yields. Subsequent …
Number of citations: 23 www.sciencedirect.com

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